Para vs. Ortho Substitution: Structural and Electronic Differences
p-Methylthiobenzoic acid (para isomer) differs fundamentally from 2-(methylthio)benzoic acid (ortho isomer) in both solid-state architecture and electronic properties. The para isomer crystallizes in a monoclinic system with P2₁/a space group, whereas the ortho isomer adopts a triclinic system with P-1 space group [1]. DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the para isomer has a HOMO-LUMO energy gap of 4.80 eV, compared to 3.36 eV for the ortho isomer—a difference of 1.44 eV that indicates substantially lower chemical reactivity and greater kinetic stability for the para derivative [1]. The vertical ionization energy for the para isomer is calculated at 8.50 eV versus 7.98 eV for the ortho isomer [1]. Supramolecular analysis shows that the para isomer forms assemblies exclusively through intermolecular O–H⋯O hydrogen bonds forming R₂²(8) graph-set motifs, with no intramolecular hydrogen bonding, while the ortho isomer incorporates both intra- and intermolecular hydrogen bonds [1].
| Evidence Dimension | HOMO-LUMO energy gap (electronic stability) |
|---|---|
| Target Compound Data | 4.80 eV |
| Comparator Or Baseline | 2-(methylthio)benzoic acid: 3.36 eV |
| Quantified Difference | +1.44 eV (43% higher gap) |
| Conditions | DFT B3LYP/6-311++G(d,p) level of theory, gas phase |
Why This Matters
A higher HOMO-LUMO gap correlates with lower chemical reactivity and improved stability under storage and reaction conditions, directly impacting shelf-life and reproducibility in synthetic applications.
- [1] Chatterjee, P. (2023). Structure determination through powder X-ray diffraction, Hirshfeld surface analysis, and DFT studies of 2- and 4-(methylthio)benzoic acid. Zeitschrift für Kristallographie - Crystalline Materials, 238(7-8), 261–270. View Source
